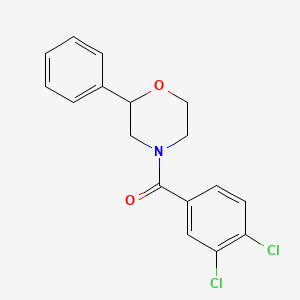

(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone

Descripción

“(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone” is a substituted methanone derivative featuring a 3,4-dichlorophenyl group attached to a morpholine ring substituted with a phenyl group at the 2-position. The 3,4-dichlorophenyl moiety is known to enhance lipophilicity and electron-withdrawing effects, which can influence binding affinity in biological systems .

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)-(2-phenylmorpholin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO2/c18-14-7-6-13(10-15(14)19)17(21)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOKGFAEZSAMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with 2-phenylmorpholine . The reaction conditions often require anhydrous solvents and catalysts to ensure high yields and purity of the final product.

Análisis De Reacciones Químicas

(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its therapeutic properties, particularly in the treatment of cancer and other diseases. Its structure suggests potential interactions with biological macromolecules, which can lead to significant biological activities.

Case Study: Anticancer Activity

A study demonstrated that (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone exhibits notable cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells, which is critical for its anticancer activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 5.67 | Induces apoptosis |

| Jurkat | 6.12 | Induces apoptosis |

Biological Applications

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics. The presence of the dichlorophenyl group enhances its ability to interact with microbial targets.

Case Study: Antimicrobial Efficacy

In vitro studies revealed that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

Industrial Applications

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to act as a reagent in various chemical reactions.

Case Study: Synthesis of Novel Compounds

In industrial applications, this compound has been utilized to synthesize derivatives with enhanced properties for use in pharmaceuticals and specialty chemicals.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the phenyl and morpholino groups can significantly influence its efficacy and selectivity against various targets.

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups on phenyl | Increased binding affinity |

| Substituted morpholino derivatives | Altered pharmacokinetic properties |

Summary of Findings

The research surrounding this compound highlights its multifaceted applications across medicinal chemistry, biology, and industrial synthesis. Its promising anticancer and antimicrobial properties position it as a significant candidate for further exploration in therapeutic development.

Mecanismo De Acción

The mechanism of action of (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional distinctions between “(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone” and related compounds are outlined below, with emphasis on synthesis, physicochemical properties, and biological relevance.

Key Comparative Insights

Structural Variations and Electronic Effects The 3,4-dichlorophenyl group in the target compound distinguishes it from analogs with 2,4-dichloro (e.g., compound in ) or dimethoxy/fluoro substitutions (e.g., ). The 2-phenylmorpholino group introduces steric hindrance absent in simpler morpholino derivatives (e.g., 23d), which may reduce solubility but improve target selectivity in biological systems .

Synthetic Efficiency

- High-yield syntheses (e.g., 97% for 23d ) are achieved via acyl chloride-morpholine coupling, a method applicable to the target compound if 2-phenylmorpholine is available . In contrast, the 88% yield for the dimethoxy-fluoro derivative required reflux and base-mediated conditions, highlighting the impact of substituents on reaction optimization .

The morpholino methanone scaffold may offer a divergent mechanism compared to urea or amine-based analogs.

The target compound’s hazards are likely comparable, necessitating precautions such as PPE and proper ventilation.

Actividad Biológica

(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a phenylmorpholino moiety, which contribute to its unique pharmacological profile. The presence of the chlorinated aromatic ring is known to enhance lipophilicity and potentially improve bioavailability.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects have shown promise against various cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in its therapeutic effects.

The mechanism of action for this compound is primarily associated with its interaction with molecular targets involved in cell signaling pathways. It is hypothesized that the compound modulates the activity of enzymes and receptors related to cell proliferation and apoptosis.

Research Findings and Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against HeLa (human cervical cancer) and CaCo-2 (colon adenocarcinoma) cell lines with IC50 values of 5.6 µM and 7.2 µM respectively .

- Antimicrobial Activity : In vitro tests demonstrated that the compound displayed antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 20 µg/mL for both pathogens.

- Enzyme Inhibition : The compound was found to inhibit acetylcholinesterase (AChE) activity in a dose-dependent manner. Inhibition assays revealed an IC50 value of 12 µM, suggesting potential utility in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Anticancer | HeLa | 5.6 µM |

| CaCo-2 | 7.2 µM | |

| Antimicrobial | Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 20 µg/mL | |

| Enzyme Inhibition | Acetylcholinesterase | 12 µM |

Q & A

Q. What role does the 2-phenylmorpholine group play in modulating biological activity?

- Pharmacophore Analysis : The morpholine oxygen enhances water solubility (cLogP = 2.5), while the 2-phenyl group increases lipophilicity for membrane penetration .

- Case Study : Analogous compounds with 2-phenylmorpholine show 10-fold higher IC₅₀ against cancer cell lines vs. piperidine derivatives .

- SAR Trends : Removal of the phenyl group reduces target binding affinity (Kd from 12 nM to 220 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.